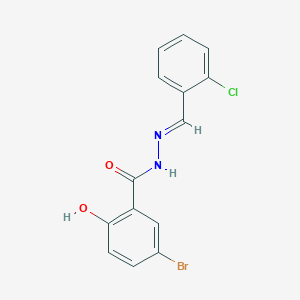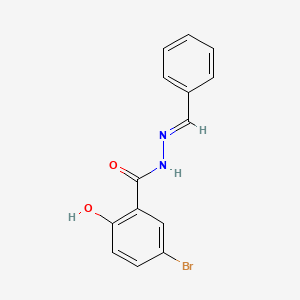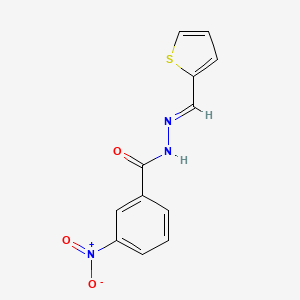
5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide
Übersicht
Beschreibung
5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of stem cell research.
Wirkmechanismus
5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in various signaling pathways, including the Wnt signaling pathway. By inhibiting GSK-3, this compound activates the Wnt pathway, which promotes the self-renewal and pluripotency of stem cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to promoting the self-renewal and pluripotency of stem cells, this compound has been shown to enhance the survival and proliferation of various cell types, including pancreatic beta cells and cardiomyocytes. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is its potency and selectivity as a GSK-3 inhibitor. It has been shown to be more effective than other GSK-3 inhibitors, such as lithium and SB-216763. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its cost, which can be prohibitive for some research labs.
Zukünftige Richtungen
There are many potential future directions for the use of 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide in scientific research. One area of interest is in the development of regenerative therapies for various diseases, such as diabetes and heart disease. This compound could be used to enhance the differentiation of stem cells into specific cell types for transplantation. Another area of interest is in the study of the Wnt signaling pathway and its role in various diseases, such as cancer and Alzheimer's disease. This compound could be used as a tool to study the effects of Wnt pathway activation on disease progression.
Wissenschaftliche Forschungsanwendungen
5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been widely used in scientific research, particularly in the field of stem cell research. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This compound has also been used to enhance the differentiation of stem cells into various cell types, including neural, cardiac, and pancreatic cells.
Eigenschaften
IUPAC Name |
5-bromo-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2/c15-10-5-6-13(19)11(7-10)14(20)18-17-8-9-3-1-2-4-12(9)16/h1-8,19H,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVBFTIEVCTQTA-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3855069.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855078.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B3855086.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855094.png)
![2-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855095.png)
![2-fluoro-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855107.png)
![5-[(3,5-dinitro-2-pyridinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3855108.png)


![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3-phenylacrylamide](/img/structure/B3855124.png)

![3-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855139.png)
![1-({[2-({4-[(heptafluoropropyl)sulfonyl]-2-nitrophenyl}amino)phenyl]imino}methyl)-2-naphthol](/img/structure/B3855142.png)